molecular formula C13H23NO B13036038 1-(Adamantan-1-yl)-1-aminopropan-2-ol CAS No. 443922-16-5

1-(Adamantan-1-yl)-1-aminopropan-2-ol

Cat. No.: B13036038
CAS No.: 443922-16-5
M. Wt: 209.33 g/mol
InChI Key: PULVSAYBLQBLAR-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-1-aminopropan-2-ol is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-1-aminopropan-2-ol typically involves the reaction of adamantan-1-yl derivatives with appropriate reagents. One common method involves the reduction of adamantan-1-yl ketones followed by amination. For instance, the reduction of 1-(Adamantan-1-yl)propan-2-one using sodium borohydride can yield the corresponding alcohol, which can then be aminated using ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-1-aminopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantan-1-yl ketones, while substitution reactions can produce various substituted adamantane derivatives .

Scientific Research Applications

1-(Adamantan-1-yl)-1-aminopropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-1-aminopropan-2-ol involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins. The amino group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-yl)-1-aminopropan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other adamantane derivatives, making it a valuable compound for research and development.

Properties

CAS No.

443922-16-5

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-(1-adamantyl)-1-aminopropan-2-ol

InChI

InChI=1S/C13H23NO/c1-8(15)12(14)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-12,15H,2-7,14H2,1H3

InChI Key

PULVSAYBLQBLAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C12CC3CC(C1)CC(C3)C2)N)O

Origin of Product

United States

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